2-Isopropylphenol

Beschreibung

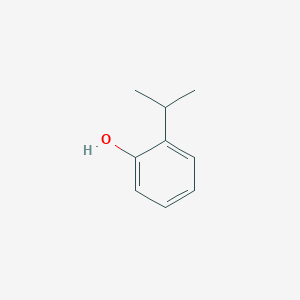

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJBYGJVIBWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044391 | |

| Record name | 2-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Isopropylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

220 °F (USCG, 1999) | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

slightly soluble in water, miscible (in ethanol) | |

| Record name | 2-Isopropylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999 | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

88-69-7, 25168-06-3 | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2899Z0Q2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62.6 °F (USCG, 1999), 15 - 16 °C | |

| Record name | O-ISOPROPYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Isopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis Mechanism and Reaction Kinetics of 2-Isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-isopropylphenol, a key intermediate in the production of various agrochemicals, pharmaceuticals, and industrial products. The document delves into the primary synthesis route, the Friedel-Crafts alkylation of phenol, exploring both homogeneous and heterogeneous catalytic systems. A detailed analysis of the reaction mechanisms, including direct C-alkylation and O-alkylation followed by intramolecular rearrangement, is presented. Furthermore, this guide compiles and discusses the reaction kinetics, presenting available quantitative data on reaction rates, activation energies, and the influence of various catalysts. Detailed experimental protocols for laboratory-scale synthesis and kinetic studies are provided, along with visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical processes.

Introduction

This compound (o-cumenol) is an aromatic organic compound with significant industrial importance. It serves as a crucial building block in the synthesis of a wide array of valuable chemicals, including the widely used anesthetic, propofol (2,6-diisopropylphenol). The selective synthesis of this compound, in high yield and purity, is therefore a subject of considerable interest in both academic and industrial research. This guide aims to provide a detailed technical resource on the synthesis mechanisms and reaction kinetics of this compound, with a focus on the alkylation of phenol with propylene or isopropanol.

Synthesis Mechanisms

The most prevalent industrial method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with an isopropylating agent, typically propylene or isopropanol. This reaction is catalyzed by an acid catalyst, which can be either homogeneous or heterogeneous.

Catalytic Systems

A variety of catalysts have been investigated for the isopropylation of phenol, each with its own advantages and disadvantages in terms of activity, selectivity, and reusability.

-

Homogeneous Catalysts: Aluminum phenoxide is a commonly used homogeneous catalyst. It is typically prepared in situ by reacting phenol with aluminum. While it can offer good selectivity to the ortho-isomer, its homogeneous nature presents challenges in catalyst separation from the product mixture and subsequent reuse.

-

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are easily separable, reusable, and generally more environmentally benign.

-

Zeolites: Zeolites such as H-Beta, H-Mordenite, and ZSM-5 are widely studied for this reaction. Their shape-selective properties can influence the product distribution, favoring the formation of specific isomers. The acidity and pore structure of the zeolite play a crucial role in its catalytic performance.

-

Ion-Exchange Resins: Acidic ion-exchange resins, like Amberlyst-15, have also been employed as catalysts. They offer mild reaction conditions but may have lower thermal stability compared to zeolites.

-

Clays: Modified clays, such as montmorillonite, have been explored as low-cost alternatives to zeolites.

-

Reaction Pathways

The mechanism of phenol alkylation is complex and can proceed through two primary pathways, often occurring concurrently:

-

Direct C-Alkylation (Electrophilic Aromatic Substitution): This is a classic Friedel-Crafts alkylation mechanism.

-

The acid catalyst activates the alkylating agent (propylene or isopropanol) to form a carbocation or a polarized complex.

-

The electron-rich aromatic ring of phenol acts as a nucleophile and attacks the electrophilic isopropyl species.

-

A proton is then eliminated from the ring to restore aromaticity, yielding this compound and/or 4-isopropylphenol. The ortho/para selectivity is influenced by the catalyst and reaction conditions.

-

-

O-Alkylation followed by Intramolecular Rearrangement (Fries Rearrangement):

-

The phenolic hydroxyl group can also act as a nucleophile, leading to the formation of isopropyl phenyl ether (O-alkylation).

-

Under the influence of the acid catalyst, the isopropyl group can then migrate from the oxygen atom to the ortho and para positions of the aromatic ring. This intramolecular rearrangement is known as the Fries rearrangement.

-

Density Functional Theory (DFT) studies on zeolite catalysts like H-BEA suggest that both pathways are plausible. The relative contribution of each pathway depends on the specific catalyst, reaction temperature, and other process parameters.

The following diagram illustrates the general reaction pathways for the synthesis of this compound from phenol and propylene.

Figure 1: General reaction pathways for the synthesis of this compound.

Reaction Kinetics

The rate of this compound synthesis is influenced by several factors, including temperature, catalyst type and concentration, and reactant concentrations. Understanding the reaction kinetics is crucial for process optimization and reactor design.

Kinetic Data

Quantitative kinetic data for the synthesis of this compound is somewhat limited in publicly available literature, and direct comparisons between different studies can be challenging due to varying experimental conditions. However, some key findings have been reported.

One study on the isopropylation of phenol with isopropanol over an H-Beta zeolite catalyst proposed a second-order kinetic model and reported an activation energy of 25.39 kJ/mol.[1] This relatively low activation energy suggests that the reaction is kinetically controlled.

The table below summarizes some of the available kinetic and reaction condition data from various sources. It is important to note that the reaction conditions significantly impact the observed kinetics.

| Catalyst | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | 2-IPP Selectivity (%) | Activation Energy (Ea) (kJ/mol) | Proposed Rate Law |

| H-Beta Zeolite | Isopropanol | 180 - 260 | - | Up to 94 | - | 25.39 | Second-order |

| Aluminum Phenoxide | Propylene | 200 - 225 | 1.3 - 1.6 | - | - | Not Reported | Not Reported |

| ZSM-5 Zeolite | Propylene | 250 - 300 | - | 17 - 21 | 28 - 33 | Not Reported | Not Reported |

| Ion-Exchange Resin | Isobutene | - | - | - | - | ~57.7 (for o-alkylate) | - |

Note: Data is compiled from various sources and may not be directly comparable due to different experimental setups.

Factors Affecting Reaction Rate

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to undesired side reactions and catalyst deactivation.

-

Catalyst: The type of catalyst, its acidity, and its porous structure have a profound effect on the reaction rate and selectivity. For instance, zeolites with larger pores may facilitate the diffusion of reactants and products, enhancing the overall rate.

-

Reactant Ratio: The molar ratio of phenol to the alkylating agent can influence the product distribution. A higher concentration of the alkylating agent can favor the formation of di- and tri-isopropylphenols.

Experimental Protocols

This section provides a general methodology for the synthesis of this compound in a laboratory setting and for conducting a kinetic study.

Synthesis of this compound using a Zeolite Catalyst

Materials:

-

Phenol (reagent grade)

-

Propylene gas or Isopropanol (reagent grade)

-

Zeolite catalyst (e.g., H-Beta)

-

Nitrogen gas (for inert atmosphere)

-

Solvent (e.g., toluene, optional)

-

Standard laboratory glassware, including a three-neck round-bottom flask, condenser, magnetic stirrer, and heating mantle.

-

Gas delivery system for propylene.

Procedure:

-

Activate the zeolite catalyst by heating it in a furnace at a specified temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

-

Set up the reaction apparatus in a fume hood.

-

Charge the reaction flask with phenol and the activated zeolite catalyst. If using a solvent, add it at this stage.

-

Purge the system with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to the desired reaction temperature with stirring.

-

If using propylene, bubble the gas through the reaction mixture at a controlled flow rate. If using isopropanol, add it to the reaction mixture.

-

Maintain the reaction at the desired temperature for a specified period.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the liquid product by filtration.

-

Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of phenol and the selectivity to this compound and other products.

Kinetic Study in a Batch Reactor

A kinetic study aims to determine the rate law and activation energy of the reaction. This typically involves varying the concentration of reactants and the temperature and measuring the reaction rate.

Experimental Workflow:

Figure 2: Experimental workflow for a kinetic study of this compound synthesis.

Procedure:

-

Follow the synthesis procedure outlined in section 4.1.

-

Once the reaction is initiated, withdraw small aliquots of the reaction mixture at regular time intervals using a syringe.

-

Immediately quench the reaction in each aliquot to stop any further conversion. This can be done by rapid cooling and/or adding a reaction inhibitor.

-

Analyze each quenched sample by GC-MS to determine the concentrations of phenol, this compound, 4-isopropylphenol, and any other byproducts.

-

Plot the concentration of phenol and this compound as a function of time.

-

Determine the initial rate of reaction from the initial slope of the concentration-time curve.

-

Repeat the experiment with different initial concentrations of phenol and the alkylating agent to determine the order of the reaction with respect to each reactant and establish the rate law.

-

Conduct the experiments at several different temperatures to determine the effect of temperature on the rate constant.

-

Plot the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T) (Arrhenius plot). The activation energy (Ea) can be calculated from the slope of this plot (slope = -Ea/R, where R is the ideal gas constant).

Conclusion

The synthesis of this compound via the Friedel-Crafts alkylation of phenol is a well-established industrial process. The choice of catalyst, whether homogeneous or heterogeneous, significantly influences the reaction mechanism, selectivity, and overall efficiency. While the general mechanistic pathways are understood to involve both direct C-alkylation and O-alkylation followed by rearrangement, a deeper understanding of the reaction kinetics is essential for process optimization. This guide has provided a comprehensive overview of the current knowledge on the synthesis mechanism and reaction kinetics of this compound, along with practical experimental protocols. Further research focused on developing highly selective and stable catalysts and on elucidating detailed kinetic models for different catalytic systems will continue to be of great importance for the chemical and pharmaceutical industries.

References

Physicochemical properties of 2-Isopropylphenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with detailed experimental protocols and a logical relationship diagram to illustrate the interplay of these properties.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for straightforward reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Odor | Phenolic, medicinal, creosote | [1][5][6] |

| Melting Point | 12-16 °C | [2][3][7][8][9] |

| Boiling Point | 212-214 °C at 760 mmHg | [2][4][10][11][12] |

| Density | 1.012 g/mL at 25 °C | [2][5][7][9] |

| Water Solubility | Very slightly soluble to insoluble (1146 mg/L at 25 °C, est.) | [1][3][4][11][13] |

| pKa | 10.49 ± 0.10 (Predicted) | [1][2][9] |

| LogP (o/w) | 2.88 | [6][11] |

| Vapor Pressure | <0.05 mmHg at 25 °C | [2][7][9] |

| Refractive Index | n20/D 1.526 | [2][7][9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid phase.[14] For a pure crystalline solid, this occurs over a narrow temperature range.

Method: Capillary Tube Method [15][16]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[15][16]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[15] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[17]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 2°C per minute near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (t1) and the temperature at which it completely liquefies (t2) are recorded.[16]

-

Melting Point Range: The melting point is reported as the range between t1 and t2.[14] For pure compounds, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18]

Method: Capillary Inversion Method [17][19][20]

-

Sample Preparation: A few milliliters of this compound are placed in a small test tube (fusion tube).[19][20]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid. The test tube is then attached to a thermometer.[19][20]

-

Heating: The assembly is heated in a suitable bath (e.g., paraffin oil or an aluminum block).[17][20]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[17] Alternatively, the heating is stopped when a steady stream of bubbles is observed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[18]

Density Determination

Density is the mass per unit volume of a substance.[21][22]

Method: Direct Mass and Volume Measurement [21][22][23][24]

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.[21][22][23]

-

Volume Measurement: A known volume of this compound (e.g., 20 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[21][22]

-

Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.[21][22][23]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[21]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[22] For higher accuracy, measurements can be repeated and an average value calculated.[21]

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution.

Method: UV-Vis Spectrophotometry [25][26][27]

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.

-

Sample Preparation: A small, constant amount of the this compound stock solution is added to each buffer solution.

-

Spectrophotometric Measurement: The absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms of this compound have different molar absorptivities.[27] The absorption spectra of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution) are also recorded.[26]

-

Data Analysis: The absorbance data is plotted against the pH of the buffer solutions, which typically generates a sigmoidal curve.[25] The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, and this pH value is the pKa of the compound.[25]

Method: Potentiometric Titration [27]

-

Titration Setup: A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) and placed in a beaker with a pH electrode.

-

Titration: The solution is titrated with a standardized strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[27]

LogP Determination

LogP, the logarithm of the partition coefficient, represents the ratio of the concentration of a compound in a mixture of two immiscible phases (typically n-octanol and water) at equilibrium. It is a measure of lipophilicity.

Method: Shake-Flask Method [25]

-

Phase Preparation: n-octanol and water are pre-saturated with each other by mixing and allowing them to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases until equilibrium is reached.[25]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Interrelationship of Physicochemical Properties

The physicochemical properties of a compound are not independent but are interconnected. The following diagram illustrates some of the logical relationships between the core properties of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Isopropyl Phenol or 2-(1-Methylethyl)phenol Manufacturers, with SDS [mubychem.com]

- 5. This compound CAS#: 88-69-7 [m.chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0032029) [hmdb.ca]

- 7. 2-イソプロピルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. This compound | 88-69-7 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. 2-isopropyl phenol, 88-69-7 [thegoodscentscompany.com]

- 12. fishersci.com [fishersci.com]

- 13. O-ISOPROPYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. athabascau.ca [athabascau.ca]

- 15. scribd.com [scribd.com]

- 16. byjus.com [byjus.com]

- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. byjus.com [byjus.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 22. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. youtube.com [youtube.com]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ulm.edu [ulm.edu]

- 27. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Spectroscopic Profile of 2-Isopropylphenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-isopropylphenol, a key intermediate in various chemical syntheses and a subject of study in fields ranging from flavor chemistry to drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering researchers, scientists, and drug development professionals a thorough reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments. The data presented here was acquired in deuterated chloroform (CDCl₃).

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic Protons | 7.21 - 6.74 | Multiplet | 4H |

| Phenolic Hydroxyl | ~4.76 | Singlet (broad) | 1H |

| Isopropyl CH | 3.21 | Septet | 1H |

| Isopropyl CH₃ | 1.26 | Doublet | 6H |

Table 1: ¹H NMR data for this compound in CDCl₃.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The data below is for a sample in CDCl₃.

| Assignment | Chemical Shift (δ) ppm |

| C-OH (C1) | 152.6 |

| C-CH(CH₃)₂ (C2) | 134.7 |

| Aromatic CH | 126.7 |

| Aromatic CH | 126.5 |

| Aromatic CH | 121.1 |

| Aromatic CH | 115.4 |

| Isopropyl CH | 26.9 |

| Isopropyl CH₃ | 22.6 |

Table 2: ¹³C NMR data for this compound in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound, a liquid, is typically obtained as a thin film.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3550 - 3230 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2960 - 2870 | C-H stretch | Aliphatic (Isopropyl) |

| ~1600 - 1440 | C=C stretch | Aromatic Ring |

| ~1410 - 1310 | C-O stretch | Phenolic |

| ~1230 - 1140 | C-O stretch | Phenolic |

Table 3: Key IR absorption bands for this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.

| m/z | Relative Intensity (%) | Assignment |

| 136 | 36.4 | [M]⁺ (Molecular Ion) |

| 121 | 100.0 | [M - CH₃]⁺ (Base Peak) |

| 103 | 21.1 | [M - CH₃ - H₂O]⁺ |

| 91 | 11.8 | [C₇H₇]⁺ |

| 77 | 16.2 | [C₆H₅]⁺ |

Table 4: Mass spectrometry fragmentation data for this compound (EI).[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of liquid this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-1024 scans.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

FT-IR Spectroscopy Protocol

Sample Preparation (Neat Liquid Film):

-

Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty salt plates should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction:

-

The sample can be introduced via a gas chromatograph (GC-MS) for separation and subsequent analysis, or via a direct insertion probe.

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Scan Range: m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to elucidate the structure. The most intense peak is designated as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound(88-69-7) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Biological Activity and Mechanism of Action of 2-Isopropylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylphenol, a member of the phenol class of organic compounds, has garnered interest in the scientific community for its potential biological activities. As an isomer of thymol and carvacrol, which are well-documented for their diverse pharmacological effects, this compound is being investigated for its antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities and mechanisms of action of this compound, with a focus on data relevant to researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Phenolic, medicinal, creosote | [2] |

| Melting Point | 12-16 °C | |

| Boiling Point | 212-213 °C | |

| Water Solubility | Insoluble | [1] |

| logP | 2.88 | [2] |

Biological Activities and Mechanisms of Action

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-established, and this compound is no exception. The primary mechanism of action for its antioxidant effects is attributed to the phenolic hydroxyl group.

Mechanism of Action: Phenolic compounds act as antioxidants primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, making it less reactive and less likely to propagate further oxidative damage.

Experimental Protocols for Assessing Antioxidant Activity:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the scavenging activity.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH in the same solvent.

-

In a 96-well plate or cuvettes, add a specific volume of the this compound solution at various concentrations.

-

Add a specific volume of the DPPH working solution to each well/cuvette and mix.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[3][4]

-

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically at 593 nm.

-

Protocol:

-

Prepare a FRAP reagent containing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.

-

Add the this compound solution at various concentrations to the FRAP reagent.

-

Incubate the mixture for a specified time.

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change to that of a standard antioxidant (e.g., Trolox or ferrous sulfate).[5]

-

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The reduction in the blue-green color of the ABTS•+ solution is measured spectrophotometrically at a specific wavelength (e.g., 734 nm).

-

Protocol:

-

Generate the ABTS•+ solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

Add the this compound solution at various concentrations to the ABTS•+ solution.

-

Incubate the mixture for a specified time.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of ABTS•+ scavenging and the IC50 value.[2]

-

-

Quantitative Data: Currently, there is a lack of specific published IC50 values for the antioxidant activity of this compound. Further research is required to quantify its antioxidant potential using the assays described above. For context, related phenolic compounds like thymol have reported IC50 values in the micromolar range in various antioxidant assays.

Signaling Pathway:

Caption: Hydrogen atom donation from this compound to a free radical.

Antimicrobial Activity

Phenolic compounds are known for their broad-spectrum antimicrobial activity against bacteria and fungi. The lipophilic nature of this compound allows it to interact with the cell membranes of microorganisms.

Mechanism of Action: The primary mechanism of antimicrobial action for phenolic compounds involves the disruption of the microbial cell membrane. This includes:

-

Altering Membrane Permeability: Insertion into the lipid bilayer disrupts the membrane structure, leading to increased permeability and leakage of intracellular components such as ions, ATP, and nucleic acids.

-

Inhibition of Membrane-Bound Enzymes: Disruption of the membrane can also lead to the inhibition of essential membrane-bound enzymes involved in energy production and transport.

-

Protein Denaturation: At higher concentrations, phenolic compounds can denature cytoplasmic and membrane proteins.

Experimental Protocols for Assessing Antimicrobial Activity:

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

-

Protocol:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without the compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.[6][7][8]

-

-

-

Agar Disk Diffusion Assay:

-

Principle: This is a qualitative method to assess the antimicrobial activity of a compound. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

-

Protocol:

-

Prepare an agar plate uniformly inoculated with the test microorganism.

-

Apply a sterile paper disk impregnated with a known concentration of this compound to the surface of the agar.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition.[9]

-

-

Quantitative Data: Specific MIC values for this compound against a broad range of bacteria and fungi are not readily available in the current literature. This represents a significant data gap that needs to be addressed through further research.

Experimental Workflow:

Caption: Workflow for determining antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is an active area of research. While direct studies on this compound are limited, the mechanisms of structurally similar phenols suggest potential pathways.

Potential Mechanisms of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes can reduce inflammation, pain, and fever.

-

Modulation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines. Inhibition of NF-κB activation can lead to a broad anti-inflammatory effect.

-

Modulation of MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways: The MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli, including inflammatory signals. Modulation of these pathways can affect the production of inflammatory mediators.

Experimental Protocols for Assessing Anti-inflammatory Activity:

-

COX Inhibition Assay:

-

Principle: This in vitro assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Protocol: The assay typically involves incubating the enzyme with the substrate (arachidonic acid) in the presence and absence of the test compound. The production of prostaglandins is then measured, often using an enzyme immunoassay (EIA) or other detection methods.[10][11]

-

-

NF-κB Activation Assay:

-

Principle: This cell-based assay determines the effect of a compound on the activation of the NF-κB pathway, often in response to an inflammatory stimulus like lipopolysaccharide (LPS).

-

Protocol:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages).

-

Pre-treat the cells with this compound at various concentrations.

-

Stimulate the cells with LPS.

-

Assess NF-κB activation by measuring the nuclear translocation of NF-κB subunits (e.g., p65) using immunofluorescence or Western blotting of nuclear extracts. Alternatively, reporter gene assays can be used.[12]

-

-

-

Measurement of Pro-inflammatory Cytokines:

-

Principle: This assay quantifies the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells in response to a stimulus.

-

Protocol:

-

Treat immune cells (e.g., macrophages or peripheral blood mononuclear cells) with this compound.

-

Stimulate the cells with an inflammatory agent (e.g., LPS).

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines using Enzyme-Linked Immunosorbent Assay (ELISA).[13]

-

-

Quantitative Data: There is a lack of published data on the IC50 values of this compound for COX inhibition or its effects on NF-κB and MAPK signaling pathways.

Potential Anti-inflammatory Signaling Pathways:

Caption: Potential inhibitory effects on NF-κB and MAPK signaling.

Conclusion and Future Directions

This compound demonstrates potential as a biologically active compound, with plausible mechanisms for antioxidant, antimicrobial, and anti-inflammatory effects based on its phenolic structure. However, this technical guide highlights a significant lack of specific quantitative data and detailed mechanistic studies for this compound itself. To advance the understanding and potential application of this compound, future research should focus on:

-

Quantitative assessment of its antioxidant, antimicrobial, and anti-inflammatory activities to determine IC50 and MIC values.

-

Detailed mechanistic studies to confirm its effects on cell membranes, specific enzymes, and key signaling pathways such as NF-κB and MAPK.

-

In vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in preclinical models.

Such research will be crucial for drug development professionals to evaluate the therapeutic potential of this compound and its derivatives.

References

- 1. This compound | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.sld.cu [scielo.sld.cu]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. mdpi.com [mdpi.com]

- 5. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. um.edu.mt [um.edu.mt]

- 12. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory compounds of plant origin. Part II. modulation of pro-inflammatory cytokines, chemokines and adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Isopropylphenol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropylphenol, a significant alkylphenol, has a history rooted in early organic synthesis and has emerged as a molecule of interest in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive review of the discovery and historical literature of this compound, alongside a detailed examination of its synthesis, physicochemical properties, and biological activities. Particular focus is given to its interaction with nuclear receptors, which is a subject of ongoing research. This document consolidates key experimental protocols and presents complex biological pathways and experimental workflows in a clear, visual format to facilitate understanding and further research.

Discovery and Historical Literature Review

The precise first synthesis of this compound is not definitively documented in readily available modern literature. However, early investigations into the alkylation of phenols, a cornerstone of organic chemistry, likely led to its creation. The late 19th and early 20th centuries saw a surge in the exploration of electrophilic aromatic substitution reactions, with chemists like Charles Friedel and James Crafts developing methods for attaching alkyl groups to aromatic rings. It is highly probable that the synthesis of isopropylphenols, including the ortho-isomer, was achieved during this era of foundational organic chemistry research.

A notable early report that likely describes the synthesis of this compound is from W. Autenrieth and P. Meyer in 1899. Their work on the reactions of phenols would have logically extended to alkylations with isopropylating agents. These early syntheses would have likely employed variations of the Friedel-Crafts alkylation, reacting phenol with an isopropyl halide or alcohol in the presence of a Lewis acid catalyst. The challenge in these early endeavors would have been the control of regioselectivity, as Friedel-Crafts alkylations of phenol can yield a mixture of ortho-, meta-, and para-isomers, as well as poly-alkylated products.

Subsequent research throughout the 20th century focused on improving the selectivity of phenol alkylation to favor the formation of the more commercially valuable isomers, such as 4-isopropylphenol. However, the study of this compound continued, driven by its unique properties and potential applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic phenolic odor. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 88-69-7 |

| Melting Point | 15-17 °C |

| Boiling Point | 212-214 °C |

| Density | 1.016 g/cm³ at 20 °C |

| Solubility in Water | 1.1 g/L at 20 °C |

| pKa | 10.63 |

Synthesis of this compound

The synthesis of this compound has evolved from classical methods to highly selective industrial processes.

Historical Synthesis: Friedel-Crafts Alkylation

The foundational method for synthesizing this compound is the Friedel-Crafts alkylation of phenol.

Reaction:

Experimental Protocol:

A typical laboratory-scale Friedel-Crafts alkylation would involve the following steps:

-

Reactant Preparation: Phenol is dissolved in a suitable inert solvent (e.g., carbon disulfide, nitrobenzene).

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the phenol solution.

-

Alkylation: An isopropylating agent, such as isopropyl chloride or isopropanol, is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction Quenching: The reaction is quenched by the addition of water or a dilute acid.

-

Product Isolation: The organic layer is separated, washed, dried, and the solvent is removed.

-

Purification: The resulting mixture of isopropylphenol isomers is separated by fractional distillation or chromatography to isolate the this compound.

Modern Industrial Synthesis: Shape-Selective Catalysis

Modern industrial production of this compound focuses on maximizing the yield of the ortho-isomer through the use of shape-selective catalysts, such as zeolites.

Reaction:

Experimental Protocol (General Principles):

-

Catalyst Bed: A fixed-bed reactor is packed with a shape-selective zeolite catalyst.

-

Reactant Feed: A gaseous mixture of phenol and propene is passed through the heated catalyst bed.

-

Reaction Conditions: The reaction is carried out at elevated temperatures (e.g., 200-300 °C) and pressures.

-

Product Separation: The product stream is cooled, and the this compound is separated from unreacted starting materials and byproducts by distillation.

Biological Activity and Signaling Pathways

Recent research has highlighted the interaction of this compound with various nuclear receptors, suggesting its potential as an endocrine-disrupting chemical. A key study by Jian Li and colleagues investigated the ability of this compound to activate the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR).

Nuclear Receptor Activation

The general mechanism of nuclear receptor activation by a ligand like this compound involves the following steps:

Caption: General signaling pathway for nuclear receptor activation.

Experimental Protocol: In Vitro Nuclear Receptor Activation Assay

The study by Jian Li et al. likely employed a reporter gene assay to assess the activation of ER, AR, PR, and ERR by this compound. The following is a generalized protocol for such an assay.

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., HEK293T) is cultured in appropriate media.

-

Cells are transiently transfected with two plasmids:

-

An expression vector containing the full-length cDNA of the nuclear receptor of interest (ERα, AR, PR, or ERRγ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptor.

-

-

A β-galactosidase expression vector is often co-transfected as an internal control to normalize for transfection efficiency.

Compound Treatment and Luciferase Assay:

-

After transfection, cells are treated with various concentrations of this compound or a known receptor agonist (positive control) or vehicle (negative control).

-

Following an incubation period, the cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer.

-

β-galactosidase activity is measured to normalize the luciferase readings.

Data Analysis:

The fold induction of luciferase activity by this compound is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of this compound for each receptor.

Experimental Workflow

The overall workflow for assessing the endocrine-disrupting potential of a compound like this compound is depicted below.

Caption: A typical workflow for evaluating endocrine activity.

Conclusion

This compound, a compound with a history stretching back to the foundational period of organic chemistry, continues to be a subject of scientific inquiry. While its initial discovery is not pinpointed to a single event, its synthesis and study have been a part of the broader exploration of phenol chemistry. Modern research has shifted towards understanding its biological effects, particularly its interactions with nuclear receptors. The methodologies outlined in this guide provide a framework for researchers to further investigate the synthesis, properties, and biological significance of this compound, contributing to a more complete understanding of this versatile molecule.

An In-depth Technical Guide to 2-Isopropylphenol (CAS 88-69-7): Properties, Safety, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and relevant biological interactions of 2-Isopropylphenol (CAS 88-69-7). The information is presented to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

This compound, also known as o-cumenol, is a substituted phenolic compound. Its core physicochemical properties are summarized in the table below. These properties are critical for understanding its behavior in various experimental and environmental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow or light-yellow liquid | [1][2][3][4] |

| Odor | Medicinal, creosote, phenolic | [3][5] |

| Melting Point | 12-17 °C (54-63 °F) | [1][2][4] |

| Boiling Point | 212-214 °C (414-417 °F) at 760 mmHg | [1][3][4][6] |

| Density | 0.995 - 1.012 g/mL at 20-25 °C | [1][6] |

| Refractive Index | 1.525 - 1.5315 at 20 °C | [2][3][6] |

| Vapor Pressure | <0.05 mmHg at 25 °C | [5] |

| Flash Point | 88 - 107 °C (190 - 225 °F) | [3][4] |

| Water Solubility | 1146 mg/L at 25 °C (estimated) | [7] |

| logP (Octanol-Water Partition Coefficient) | 2.82 - 2.88 | [5][7] |

Safety and Toxicological Data

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[3] It is crucial to handle this compound in a well-ventilated area to avoid inhalation of vapors.[3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intravenous | 100 mg/kg | [9] |

| LD50 (o-phenylphenol) | Rat, Mouse | Oral | 924 - 2700 mg/kg | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the characterization and safety assessment of this compound.

Determination of Physicochemical Properties

Workflow for Physicochemical Property Determination

Caption: General workflows for determining key physicochemical properties.

-

Melting Point Determination: A small amount of the solid sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Boiling Point Determination: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges and then ceases upon cooling, allowing the liquid to enter the capillary, is recorded as the boiling point.

-

Octanol-Water Partition Coefficient (logP) Determination: The compound is partitioned between n-octanol and water in a shake-flask. After equilibration, the concentration of the compound in each phase is measured, and the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase is calculated.

Toxicological Assays

Workflow for In Vitro Skin Corrosion Testing (OECD 431)

Caption: Workflow for the OECD 431 in vitro skin corrosion test.

-

In Vitro Skin Corrosion (OECD TG 431): This test method uses a reconstituted human epidermis (RhE) model. The test chemical is applied topically to the tissue surface. After specific exposure times, cell viability is measured (e.g., using the MTT assay) to determine if the chemical causes irreversible damage to the skin tissue, classifying it as corrosive or non-corrosive.[11][12][13][14][15]

-

Acute Oral Toxicity (OECD TG 420, 423, or 425): These guidelines describe procedures for determining the acute oral toxicity of a substance. Typically, the substance is administered to animals (usually rats) by oral gavage. The animals are observed for a set period for signs of toxicity and mortality to determine the LD50 (median lethal dose) or to classify the substance into a toxicity category.

Biological Interactions: Receptor Signaling Pathways

Studies have indicated that this compound may interact with nuclear hormone receptors, including the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR).[5] The following diagrams illustrate the general signaling pathways of these receptors.

Estrogen Receptor (ER) Signaling Pathway

Caption: Simplified estrogen receptor signaling pathway.

Androgen Receptor (AR) Signaling Pathway

Caption: Simplified androgen receptor signaling pathway.

Progesterone Receptor (PR) Signaling Pathway

Caption: Simplified progesterone receptor signaling pathway.

Receptor Binding and Transcriptional Activation Assays

Workflow for In Vitro Receptor Interaction Assays

Caption: General workflows for receptor binding and transcriptional activation assays.

-